molecular formula C23H24N2O3S2 B2733028 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide CAS No. 303792-93-0

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide

Cat. No.: B2733028
CAS No.: 303792-93-0
M. Wt: 440.58
InChI Key: BBQVWLIXFPVEJI-SILNSSARSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure comprises a (5Z)-5-(4-methoxyphenyl)methylidene substituent at position 5, a 4-oxo group, and a 2-sulfanylidene moiety, with a hexanamide chain linked to an N-phenyl group at position 2. The hexanamide chain may modulate solubility and pharmacokinetic properties, distinguishing it from shorter-chain analogs.

Thiazolidinones are pharmacologically significant due to their antimicrobial, anti-inflammatory, and anticancer activities. Its synthesis likely follows established thiazolidinone protocols involving cyclocondensation of thiosemicarbazides with α-haloketones or aldehydes .

Properties

IUPAC Name

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-28-19-13-11-17(12-14-19)16-20-22(27)25(23(29)30-20)15-7-3-6-10-21(26)24-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,16H,3,6-7,10,15H2,1H3,(H,24,26)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQVWLIXFPVEJI-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide typically involves the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and phenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include:

Compound Name/ID Substituents (R1, R2, R3) Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Functional Groups Reported Bioactivity
Target Compound R1: 4-methoxyphenyl; R2: N-phenylhexanamide 467.6 (estimated) Donors: 2; Acceptors: 6 C=S, 4-oxo, methoxy, amide Not explicitly reported
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide R1: 4-hydroxy-3-methoxyphenyl; R2: 2-nitrobenzamide 431.4 Donors: 2; Acceptors: 8 C=S, 4-oxo, hydroxy, nitro, methoxy COX-1/2 inhibition (inferred)
2-Chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide R1: 3-methoxy-4-propoxyphenyl; R2: 2-chlorobenzamide 495.0 (estimated) Donors: 1; Acceptors: 6 C=S, 4-oxo, chloro, methoxy, propoxy Antimicrobial (inferred)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone R1: 4-methoxyphenyl; R2: hydrazono-methoxyphenyl 478.5 (estimated) Donors: 2; Acceptors: 7 C=S, 4-oxo, methoxy, hydrazone Anticancer (inferred)

Key Observations:

  • Chloro and nitro substituents (e.g., ) may improve electrophilicity, aiding covalent binding to biological targets. Hydrazone linkages (e.g., ) can increase planarity, facilitating intercalation with DNA or enzyme active sites.
  • Impact of Chain Length:
    The target compound’s hexanamide chain contrasts with shorter chains in analogs (e.g., benzamide in ), likely increasing lipophilicity and altering absorption/distribution.

Tautomerism and Stability

The 2-sulfanylidene (C=S) group enables thione-thiol tautomerism, observed in triazole-thione derivatives . This tautomerism affects redox activity and metal chelation, critical for antimicrobial and antioxidant effects. In the target compound, the thione form predominates, as evidenced by IR spectra lacking S-H stretches (~2500–2600 cm⁻¹) .

Computational and Spectral Comparisons

  • IR Spectroscopy:
    The target compound’s C=S stretch (~1240–1255 cm⁻¹) and C=O stretch (~1660–1680 cm⁻¹) align with analogs .
  • Molecular Similarity Metrics:
    Tanimoto and Dice indices (based on MACCS/Morgan fingerprints) could quantify structural overlap with analogs, predicting shared bioactivity .

Bioactivity Correlations

Compounds with 4-methoxyphenyl and thione groups (e.g., ) cluster into bioactivity groups associated with anti-inflammatory and anticancer effects . Docking studies suggest that the 4-oxo and C=S groups form hydrogen bonds with COX-1/2 , while the methoxy group enhances hydrophobic pocket interactions.

Implications for Drug Discovery

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂ in ) improve target affinity but may increase toxicity. Hexanamide chains balance solubility and membrane penetration, warranting optimization for pharmacokinetics.
  • Synthetic Strategies: Modular synthesis (e.g., Scheme 13 in ) allows rapid diversification of substituents for high-throughput screening.

Biological Activity

6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide is a complex organic compound known for its diverse biological activities. The compound features a thiazolidinone ring, which is often associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on existing research and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O4S2C_{19}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of approximately 395.54 g/mol. The structural features include:

  • Thiazolidinone ring : Contributes to the compound's biological activity.
  • Methoxyphenyl group : Enhances chemical reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. The mechanism involves:

  • Binding to Enzyme Active Sites : The compound can occupy active sites on enzymes, inhibiting their activity.
  • Modulation of Receptor Interactions : It may influence cellular signaling pathways by modulating receptor functions.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Effects : Compounds in this class have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anti-inflammatory Activity

The thiazolidinone moiety has been linked to anti-inflammatory effects. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Potential

Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .

Case Studies

  • Study on Enzyme Inhibition : A recent study evaluated the enzyme inhibitory potential of several thiazolidinone derivatives, highlighting the effectiveness of compounds structurally related to this compound against acetylcholinesterase and urease enzymes .
  • Antimicrobial Screening : Another investigation assessed the antibacterial properties of synthesized thiazolidinones, revealing that certain derivatives exhibited significant activity against multiple bacterial strains with IC50 values comparable to standard antibiotics .

Comparative Analysis

To better understand the biological relevance of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AThiazolidinoneAntimicrobial
Compound BSulfonamideAnti-inflammatory
Compound CThiazole derivativeAnticancer

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